2-[(Hept-1-en-5-yn-3-yl)oxy]oxane, also known as 7-(oxan-2-yloxy)hept-5-yn-1-ol, is a chemical compound characterized by its unique structure that combines an oxane (tetrahydrofuran) moiety with a heptynyl group. The molecular formula for this compound is , and it possesses a molecular weight of approximately 212.285 g/mol. The compound features a heptynyl chain with a double bond and a terminal hydroxyl group, contributing to its reactivity and potential applications in various fields such as medicinal chemistry and materials science .
The chemical reactivity of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane can be attributed to its functional groups. Notably, the alkyne and alkene functionalities allow for various addition reactions, including:
These reactions can be exploited in synthetic pathways to create more complex molecules or functionalized derivatives.
Research on the biological activity of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is limited, but compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of oxane compounds have been studied for their potential anti-inflammatory and antimicrobial activities. The presence of the alkyne group may also suggest potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
The synthesis of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane typically involves several steps:
These methods allow for the tailored synthesis of this compound with specific functional groups that may enhance its properties.
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane has potential applications in several areas:
Interaction studies involving 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane are crucial for understanding its potential biological effects and applications. Preliminary studies could focus on:
Such studies are essential for evaluating the safety and efficacy of this compound in therapeutic contexts.
Several compounds share structural similarities with 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane. Here are some notable comparisons:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 7-(oxan-2-yloxy)heptanoyl | Contains an oxane and a heptanoyl chain | Lacks triple bond but has similar ether functionality |
| Heptyl Acetate | Ester derived from heptanol | More straightforward structure; used as solvent |
| 1-Octyne | Terminal alkyne with eight carbons | No ether functionality; primarily used in organic synthesis |
| Tetrahydrofuran | Saturated cyclic ether | Common solvent; lacks unsaturation |
The uniqueness of 2-[(Hept-1-en-5-yn-3-yloxy]oxane lies in its combination of unsaturation (alkene and alkyne) with an ether functionality, which may impart distinctive reactivity and biological properties compared to these similar compounds.